molecular formula C17H34O B146464 Heptadecanal CAS No. 629-90-3

Heptadecanal

Cat. No. B146464
CAS RN: 629-90-3
M. Wt: 254.5 g/mol
InChI Key: PIYDVAYKYBWPPY-UHFFFAOYSA-N
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Description

Heptadecanal (also known as C17H34O) is a long-chain fatty alcohol that has a wide range of applications in the fields of biochemistry and physiology. It is a key component of many lipids, including triglycerides and waxes, and is an important component of the cell membrane. Heptadecanal is also used in the synthesis of detergents, surfactants, and lubricants.

Scientific research applications

Anti-Inflammatory Effects

Heptadecanal, particularly heptadecane, is studied for its anti-inflammatory properties. Research demonstrates its effectiveness in suppressing inflammatory NF-kB activation, potentially providing a molecular insight into its anti-inflammatory effects in aged kidney tissues (Kim et al., 2013).

Thermal Energy Storage

Heptadecanal is actively researched in the field of thermal energy storage. It's used as a phase change material, encapsulated with materials like starch and calcium carbonate for enhanced thermal properties. These developments showcase heptadecanal's potential in applications like building air conditioning and thermal management in textiles (Irani et al., 2017); (Sari et al., 2021).

Catalysis and Biofuel Production

In catalysis and biofuel production, heptadecanal is involved in processes like the hydrodeoxygenation of fatty acids, playing a pivotal role in converting biodiesel-related compounds to diesel-range hydrocarbons (Chen & Xu, 2016); (Kubičková et al., 2005).

Photocatalysis

In the field of photocatalysis, heptadecanal derivatives like heptazine-based polymers are explored for their effectiveness in hydrogen evolution, marking a significant advancement in renewable energy research (Lau et al., 2016).

Environmental and Material Science

Heptadecanal is also studied for its interaction with other materials, such as its role in reducing the crystallinity of polyethylene and its application in cooling systems using phase change materials (Shlyapnikov & Kolesnikova, 2003); (Anisur et al., 2014).

properties

IUPAC Name

heptadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDVAYKYBWPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212080
Record name Heptadecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Heptadecanal

CAS RN

629-90-3
Record name Heptadecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-90-3
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Record name Heptadecanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadecanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.106
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Record name HEPTADECANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74T693129Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

36 °C
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

After the reaction, the autoclave was cooled with ice, and the pressure was reduced; subsequently, the reaction mixture was analyzed by FT-NMR using coumarin as an internal standard. The results confirmed that heptadecanoic acid was obtained in a yield of 78%, and heptadecanal was obtained in a yield of 21%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
742
Citations
V Bautze, W Schwack, H Breer, J Strotmann - Chemical senses, 2014 - academic.oup.com
… In search for biological sources of the long-chain fatty aldehydes (penta-, hexa-, and heptadecanal), which we recently identified as ligands for members of the mouse odorant receptor …
Number of citations: 13 academic.oup.com
SS Al-Lihaibi - EJ Nat Subst, 2007 - kau.edu.sa
… The molecular ions of hexadecanal and heptadecanal were absent. The relative intensity of the octadecanal was the highest followed by hexadecanal and then heptadecanal. The …
Number of citations: 3 www.kau.edu.sa
MS Blum, TH Jones, DF Howard… - … and Physiology Part B …, 1982 - academia.edu
… nor heptadecanal, the major constituents in the exudates of soldiers of Coptotermes testaceus, have previously been detected as termite defensive products. Indeed, heptadecanal has …
Number of citations: 50 www.academia.edu
H SUGIE, Y TAMAKI, R SATO… - Applied Entomology and …, 1984 - jstage.jst.go.jp
… Mass spectra of the hydrogenated product and an ozonolysis product of the active compound coincided with those of synthesized 5-methyl-octadecane and 13-methyl-heptadecanal, …
Number of citations: 53 www.jstage.jst.go.jp
G Guillet, A Bélanger, JT Arnason - Phytochemistry, 1998 - Elsevier
… Different fatty acid derivatives, 7-tetradecene, cis-4-decenal, pentadecanal and heptadecanal, were also detected in the extracts obtained by the steam distillation of leaves, which …
Number of citations: 59 www.sciencedirect.com
JP Farine, O Bonnard, R Brossut… - Journal of Chemical …, 1992 - Springer
The defensive secretions from the nymphs and the adults of both sexes inP. apterus were chemically investigated. Forty components were identified from the nymphal posterior …
Number of citations: 67 link.springer.com
F Cataldo - Tetrahedron Letters, 2015 - Elsevier
… acid and heptadecanal. … : heptadecanal, heptanoic acid, and hexadecane. A trace amount of cyclohexadecane and heptadecene were also detected. The presence of heptadecanal in …
Number of citations: 31 www.sciencedirect.com
HJ Chacon-Madrid, NM Donahue - Atmospheric Chemistry and …, 2011 - acp.copernicus.org
… We used m/z 43 and 57 to follow the concentrations and respective consumption of n-heptadecanal and n-nonadecane. The signal corresponding to their MW + 1 was too low, thus a …
Number of citations: 93 acp.copernicus.org
B Klein, V Bautze, AM Maier, J Deussing… - European Journal of …, 2015 - Wiley Online Library
… aldehydes pentadecanal, hexadecanal and heptadecanal, respectively. The search for … The present study now indicates that pentadecanal and heptadecanal are also produced by …
Number of citations: 36 onlinelibrary.wiley.com
BB Snider, J Zhou - The Journal of Organic Chemistry, 2005 - ACS Publications
… diethyl 2-oxopropylphosphonate (9) with 2-iodoalkyl azide afforded 40% of azido phosphonate 6, which underwent a phase-transfer Horner−Emmons Wittig reaction with heptadecanal …
Number of citations: 36 pubs.acs.org

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